2-[(E)-2-(3-nitrophenyl)vinyl]quinoline

Catalog No.
S626520
CAS No.
7251-91-4
M.F
C17H12N2O2
M. Wt
276.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(E)-2-(3-nitrophenyl)vinyl]quinoline

CAS Number

7251-91-4

Product Name

2-[(E)-2-(3-nitrophenyl)vinyl]quinoline

IUPAC Name

2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

InChI

InChI=1S/C17H12N2O2/c20-19(21)16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12H/b10-8+

InChI Key

URIXDBULDXTIHZ-CSKARUKUSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Synonyms

R 1507, R-1507, R-1507 monoclonal antibody, R1507, RO-4858696, RO-4858696-000, RO-4858696000, RO4858696, RO4858696-000, RV-001, RV001, teprotumumab

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]

Description

The exact mass of the compound 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-[(E)-2-(3-nitrophenyl)vinyl]quinoline is an organic compound characterized by its quinoline backbone and a vinyl group attached to a nitrophenyl moiety. Its chemical formula is C₁₇H₁₂N₂O₂, indicating the presence of two nitrogen atoms and two oxygen atoms, which contribute to its unique properties. The compound exhibits a conjugated system due to the vinyl and quinoline structures, which can influence its electronic and optical characteristics. The nitrophenyl group adds to the compound's potential reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Electrophilic Substitution: The electron-rich quinoline ring can participate in electrophilic aromatic substitution reactions, allowing for further modifications of the compound.
  • Nucleophilic Addition: The vinyl group can react with nucleophiles under appropriate conditions, leading to the formation of new compounds.
  • Reduction Reactions: The nitro group can be reduced to an amine or other functional groups, altering the compound's biological activity and properties .

Research indicates that 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline possesses notable biological activities. It has shown potential as an anti-cancer agent due to its ability to inhibit cell proliferation in various cancer cell lines. Additionally, compounds with similar structures have been reported to exhibit antimicrobial and anti-inflammatory properties. The exact mechanisms of action are still under investigation, but the presence of the nitrophenyl group is believed to enhance its biological interactions .

The synthesis of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline typically involves several steps:

  • Formation of the Vinyl Group: This can be achieved through a Wittig reaction or similar methods that allow for the introduction of the vinyl moiety.
  • Quinoline Formation: Quinoline derivatives can be synthesized through various cyclization methods involving aniline derivatives or by using pre-existing quinoline structures.
  • Coupling Reaction: Finally, the nitrophenyl group can be introduced via coupling reactions such as Suzuki or Sonogashira reactions, which are commonly used in organic synthesis .

Due to its unique structure and biological activity, 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline has potential applications in:

  • Pharmaceuticals: As a candidate for developing new anti-cancer drugs or antimicrobial agents.
  • Materials Science: In creating organic semiconductors or fluorescent materials due to its conjugated structure.
  • Chemical Probes: For studying biological pathways or as markers in biochemical assays .

Interaction studies involving 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline have focused on its binding affinity with various biological targets. Notably, studies have shown that it may interact with receptors involved in cancer progression, such as insulin-like growth factor 1 receptor, potentially inhibiting their activity. These interactions are critical for understanding the compound's mechanism of action and its therapeutic potential .

Several compounds share structural similarities with 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-[(E)-2-(2-nitrophenyl)vinyl]quinolineSimilar vinyl and quinoline structureDifferent nitro position affecting reactivity
3-NitroquinolineContains a nitro group on the quinoline ringLacks vinyl functionality
4-NitroanilineAniline derivative with a nitro groupNo quinoline structure; primarily used in dyes

The uniqueness of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline lies in its dual functionality as both a quinoline derivative and a vinyl compound, which enhances its reactivity and potential applications compared to other similar compounds .

Of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline

PropertyValueReference
Molecular FormulaC₁₇H₁₂N₂O₂ [1]
Molecular Weight276.29 g/mol [1]
CAS Number38101-92-7 [2]
Boiling Point (predicted)455.4 ± 24.0 °C [4]
Density (predicted)1.304 ± 0.06 g/cm³ [4]
pKa (predicted)3.58 ± 0.61 [4]
XLogP3-AA4.3 [1]
Exact Mass276.089877630 Da [1]
Topological Polar Surface Area58.7 Ų [1]
Heavy Atom Count21 [1]

The structural characteristics reveal a compound with no hydrogen bond donors but three hydrogen bond acceptors, primarily associated with the nitro group functionality [1]. The presence of two rotatable bonds suggests moderate conformational flexibility, which is crucial for understanding the compound's interaction capabilities [1].

Spectroscopic Characterization

The spectroscopic characterization of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline encompasses multiple analytical techniques that provide comprehensive structural confirmation and electronic property assessment [5] [12]. The compound's extended conjugated system creates distinctive spectroscopic signatures across nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopy domains [15].

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline through both proton and carbon-13 spectral analysis [1] [6]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that confirm the trans configuration of the vinyl linkage [12].

The quinoline proton signals typically appear in the downfield region between 8.08 and 7.68 parts per million, consistent with aromatic protons adjacent to the nitrogen heteroatom [35]. The vinyl protons manifest as doublets with coupling constants of approximately 16 hertz, definitively establishing the E stereochemistry of the ethylene bridge [35]. This large coupling constant is diagnostic for trans-configured alkenes and distinguishes this isomer from potential cis configurations [12].

The aromatic protons of the 3-nitrophenyl substituent generate complex multiplet patterns in the 7.3 to 8.2 parts per million region, reflecting the electronic influence of the electron-withdrawing nitro group [6]. The nitro group's strong deshielding effect causes downfield shifts of adjacent aromatic carbons in the carbon-13 nuclear magnetic resonance spectrum [16].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the extended conjugation through characteristic chemical shift patterns [6]. The vinyl carbons appear in the 120-140 parts per million range, while the aromatic carbons span from 120 to 150 parts per million [6]. The quinoline nitrogen's influence on neighboring carbons creates distinctive downfield shifts that aid in structural assignment [24].

Infrared and Raman Spectral Data

Infrared spectroscopy of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline reveals characteristic vibrational modes that provide structural fingerprinting and functional group identification [7] [12]. The nitro group generates intense absorption bands at approximately 1520 and 1350 wavenumbers, corresponding to asymmetric and symmetric nitrogen-oxygen stretching vibrations respectively [7].

The aromatic carbon-hydrogen stretching modes appear in the 3000-3100 wavenumber region, with specific bands observed at 3040, 3066, and 3133 wavenumbers [12]. These frequencies are consistent with aromatic systems and correlate well with density functional theory calculations that predict these modes between 3073 and 3104 wavenumbers [12].

The vinyl carbon-carbon double bond stretching vibration manifests at approximately 1586 wavenumbers, while the characteristic trans-disubstituted alkene out-of-plane bending mode appears at 977 wavenumbers [35]. This latter frequency serves as a diagnostic marker for E stereochemistry in styrene-type compounds [35].

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and carbon-carbon bond stretching modes [12]. The ring breathing modes of the aromatic systems generate characteristic Raman bands, with the quinoline ring system producing signals near 1000 wavenumbers [12]. The complementary nature of infrared and Raman spectroscopy enables comprehensive vibrational characterization of the entire molecular framework [12].

Ultraviolet-Visible Absorption and Photophysical Properties

The ultraviolet-visible absorption characteristics of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline reflect its extended conjugated system and intramolecular charge transfer capabilities [11] [14] [15]. The compound exhibits multiple absorption bands corresponding to different electronic transitions within the conjugated framework [15].

The quinoline chromophore contributes fundamental absorption bands, with the parent quinoline system showing characteristic maxima at 204, 225, and 276 nanometers [14]. The incorporation of the nitrophenyl styryl substituent significantly modifies these absorption characteristics through extended conjugation and electronic coupling [14] [15].

The extended conjugation creates bathochromic shifts compared to unsubstituted quinoline, with absorption maxima extending into the visible region [14]. Similar styryl quinoline derivatives demonstrate absorption maxima ranging from 316 to 472 nanometers, depending on substituent patterns and conjugation extent [14]. The nitro group's electron-withdrawing character influences both absorption intensity and wavelength position [15].

Photophysical studies of related quinoline derivatives reveal moderate fluorescence quantum yields and characteristic Stokes shifts [15]. The compound's photoluminescence properties depend significantly on solvent polarity, indicating charge transfer character in the excited state [15]. Solvatochromic effects provide insights into the compound's electronic structure and molecular interactions [15].

Time-dependent density functional theory calculations predict absorption spectra and electronic transition energies for quinoline derivatives, providing theoretical support for experimental observations [17]. These computational approaches enable detailed analysis of highest occupied molecular orbital to lowest unoccupied molecular orbital transitions and their contributions to observed absorption bands [17].

Thermodynamic and Kinetic Parameters

The thermodynamic properties of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline encompass thermal stability, phase transition characteristics, and equilibrium parameters [13] [23]. Computational predictions indicate a boiling point of 455.4 ± 24.0 degrees Celsius, reflecting the compound's substantial molecular weight and intermolecular interactions [4].

The predicted density of 1.304 ± 0.06 grams per cubic centimeter suggests efficient molecular packing in the solid state [4]. This density value is consistent with aromatic compounds containing heteroatoms and reflects the contribution of the nitro group to the overall molecular density [4].

Thermodynamic stability analysis indicates that quinoline derivatives generally exhibit good thermal stability up to decomposition temperatures [13]. The conjugated aromatic framework provides inherent stability against thermal degradation, while the nitro substituent may influence decomposition pathways [13].

The predicted pKa value of 3.58 ± 0.61 indicates weak basicity compared to unsubstituted quinoline, reflecting the electron-withdrawing influence of the nitrophenyl vinyl substituent [4]. This reduced basicity affects solubility characteristics and potential interactions with acidic species [23].

Kinetic parameters for quinoline derivatives involve reaction rates and activation energies for various chemical transformations [21] [25]. The compound's reactivity profile is influenced by the electron distribution within the conjugated system and the accessibility of reactive sites [21].

Computational Modeling of Electronic Properties

Computational modeling provides detailed insights into the electronic structure and properties of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline through quantum mechanical calculations [16] [17] [29]. Density functional theory calculations using the B3LYP functional and appropriate basis sets offer accurate predictions of molecular geometry, electronic distribution, and spectroscopic properties [17] [29].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electronic behavior and reactivity characteristics [16] [17]. For quinoline derivatives, the highest occupied molecular orbital typically localizes on the aromatic nitrogen-containing ring system, while the lowest unoccupied molecular orbital extends across the conjugated framework [16].

Computational studies reveal that the nitro group significantly influences the electronic structure through its strong electron-withdrawing character [29]. The molecular electrostatic potential surface shows negative charge concentration around the nitro oxygen atoms and positive regions near the quinoline nitrogen [29]. This charge distribution pattern affects intermolecular interactions and reaction pathways [29].

Table 2: Predicted Collision Cross Section Data from Ion Mobility Spectrometry

Adductm/zPredicted CCS (Ų)
[M+H]+277.09715162.2
[M+Na]+299.07909169.1
[M-H]-275.08259168.3
[M+NH₄]+294.12369176.6
[M+K]+315.05303159.4

Time-dependent density functional theory calculations predict electronic excitation energies and oscillator strengths for optical transitions [17]. These calculations provide theoretical framework for understanding ultraviolet-visible absorption spectra and photophysical behavior [17].

The computational analysis extends to molecular dynamics simulations that explore conformational flexibility and intermolecular interactions [29]. These studies reveal preferred molecular conformations and interaction modes that influence solid-state packing and solution behavior [29].

Natural bond orbital analysis provides insights into electron delocalization patterns and donor-acceptor interactions within the molecular framework [16]. The extended conjugation creates significant electron delocalization that affects chemical reactivity and electronic properties [16].

Frontier molecular orbital analysis reveals the compound's potential for electrophilic and nucleophilic attack sites [20]. The electron density distribution guides predictions of chemical reactivity and selectivity in various reaction conditions [20].

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

276.089877630 g/mol

Monoisotopic Mass

276.089877630 g/mol

Heavy Atom Count

21

Wikipedia

2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline

Dates

Modify: 2023-07-20

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